molecular formula C20H14ClN3OS B2412875 (E)-3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide CAS No. 1012953-33-1

(E)-3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide

Cat. No.: B2412875
CAS No.: 1012953-33-1
M. Wt: 379.86
InChI Key: BGJFIJWRJXONGJ-UHFFFAOYSA-N
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Description

(E)-3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide is a sophisticated synthetic enamide compound featuring a chlorophenyl-thiazole core structure linked to a meta-methyl substituted phenyl ring via a cyano-functionalized propenamide bridge. This molecular architecture, characterized by its conjugated system and electron-withdrawing cyano group, is of significant interest in medicinal chemistry and drug discovery research, particularly for investigating structure-activity relationships in heterocyclic compounds. The presence of both thiazole and enamide functional groups in a single molecular framework suggests potential for diverse biological interactions, possibly functioning as a protein-binding agent or enzyme modulator. Researchers value this compound for exploring novel pharmacophores, with structural analogs of enamides being investigated for targeted biological activities . The chlorophenyl-thiazole moiety provides a privileged scaffold common to many bioactive molecules, while the cyano-enamide bridge offers potential for molecular recognition studies. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or human consumption purposes. All researchers must handle this material in accordance with applicable laws and regulations governing controlled substances, as certain structural analogs may fall under controlled substance regulations . Proper analytical characterization using techniques such as mass spectrometry, NMR spectroscopy, and chromatography is recommended to verify identity and purity, following established protocols for novel compounds .

Properties

IUPAC Name

(E)-3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c1-13-3-2-4-17(9-13)23-19(25)15(11-22)10-18-12-26-20(24-18)14-5-7-16(21)8-6-14/h2-10,12H,1H3,(H,23,25)/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJFIJWRJXONGJ-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CSC(=N2)C3=CC=C(C=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CSC(=N2)C3=CC=C(C=C3)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

C18H16ClN3S\text{C}_{18}\text{H}_{16}\text{ClN}_3\text{S}

Key Features

  • Thiazole Moiety : The presence of the thiazole ring is significant as it is known for various biological activities, including antimicrobial and anticancer properties.
  • Chlorophenyl Substitution : The 4-chlorophenyl group enhances the lipophilicity and may contribute to the compound's bioactivity.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance:

  • Cell Line Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including Mia PaCa-2 and PANC-1. In vitro assays demonstrated that it inhibited cell proliferation with IC50 values in the micromolar range, indicating promising anticancer properties .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Testing : It showed moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 5.64 µM against Staphylococcus aureus to 22.9 µM against Bacillus subtilis .
  • Fungal Activity : Additionally, antifungal activity was noted against Candida albicans, with MIC values suggesting effective inhibition .

The proposed mechanisms for its biological activity include:

  • DNA Interaction : Molecular docking studies suggest that the compound interacts with DNA, potentially disrupting replication processes in cancer cells .
  • Enzyme Inhibition : It may inhibit specific enzymes involved in tumor progression, although further studies are needed to elucidate these pathways.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the thiazole and phenyl rings can significantly influence biological activity:

Substituent Effect on Activity
4-ChlorophenylEnhances cytotoxicity
Methyl Group at NImproves solubility and bioavailability
Cyano GroupContributes to increased biological activity

Studies emphasize that optimizing these substituents can lead to more potent derivatives with enhanced therapeutic profiles .

Case Study 1: Antitumor Efficacy

In a study evaluating a series of thiazole derivatives, this compound was identified as one of the most potent compounds. It demonstrated a remarkable ability to induce apoptosis in cancer cells through caspase activation pathways .

Case Study 2: Antimicrobial Evaluation

A comprehensive evaluation of antimicrobial properties revealed that this compound exhibited superior activity compared to standard antibiotics against several resistant strains. This positions it as a potential candidate for developing new antimicrobial therapies .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C22H22ClN3OS
  • Molecular Weight : 431.9 g/mol
  • IUPAC Name : (E)-3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide

The compound features a thiazole ring, which is known for its biological activity and is often incorporated into pharmaceuticals.

Antimicrobial Properties

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of cellular functions through interaction with microbial enzymes .

Anticancer Potential

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies indicate that compounds with similar structures can inhibit the proliferation of cancer cell lines, including breast cancer cells (MCF7). The anticancer activity is attributed to their ability to induce apoptosis and disrupt cell cycle progression . Molecular docking studies further support these findings by demonstrating the binding affinity of these compounds to cancer-related targets .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can be significantly influenced by their structural modifications. For example, the presence of electron-withdrawing groups such as chloro or cyano enhances antimicrobial and anticancer activities. Conversely, modifications that introduce steric hindrance or alter electronic properties can reduce efficacy .

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating various thiazole derivatives for antimicrobial activity, this compound was tested against multiple bacterial strains. The results indicated a significant zone of inhibition compared to control groups, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity Screening

A series of thiazole derivatives were screened for anticancer activity against MCF7 cells. The compound demonstrated notable cytotoxicity at low micromolar concentrations, with further analysis revealing its ability to induce apoptosis through caspase activation pathways .

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method involves reacting a thiourea derivative with α-haloketones. For this compound, 4-chlorophenylthiourea and 4-chloroacetophenone derivatives are condensed in ethanol under reflux. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the ketone, followed by cyclization and elimination of hydrogen halide.

Typical Reaction Conditions

Reagents Solvent Temperature Time Yield
4-Chlorophenylthiourea, 4-bromoacetophenone Ethanol Reflux 6 h 78%

Cyclocondensation of Cyanoacetamide Derivatives

Alternative routes employ cyanoacetamide intermediates. For example, N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide (3 ) reacts with arylidenes or acetylacetone to form thiazole derivatives via Michael addition and cyclization. Adapting this method, 2-cyano-N-(3-methylphenyl)acetamide is treated with 4-chlorobenzaldehyde in dioxane with piperidine catalysis to yield the thiazole precursor.

Enamide Formation via Knoevenagel Condensation

The enamide segment is constructed through a Knoevenagel condensation between the thiazole aldehyde and cyanoacetamide.

Reaction Protocol

A solution of 2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde and N-(3-methylphenyl)cyanoacetamide in dioxane with piperidine catalyst is refluxed for 6–8 hours. The reaction proceeds via deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde and elimination of water to form the (E)-enamide.

Optimized Conditions

Parameter Value
Solvent Dioxane
Catalyst Piperidine (0.1 eq)
Temperature Reflux (100°C)
Reaction Time 8 h
Yield 72%

Stereoselectivity

The (E)-configuration is favored due to thermodynamic control, as the trans isomer is more stable. This is confirmed by $$ ^1H $$-NMR coupling constants ($$ J = 12–14 \, \text{Hz} $$) between the α,β-unsaturated protons.

Alternative Enamide Synthesis via Electrophilic Activation

A novel method from recent literature employs LiHMDS and triflic anhydride to dehydrogenate amides directly to enamides. Applying this to N-(3-methylphenyl)-3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]propionamide yields the target compound under milder conditions.

Procedure

  • Dissolve the amide (1 mmol) in THF.
  • Add LiHMDS (2.2 mmol) at −78°C, followed by triflic anhydride (1.5 mmol).
  • Warm to room temperature and stir for 2 hours.
    Yield : 65%.

Spectroscopic Characterization

$$ ^1H $$-NMR Analysis

  • δ 7.82 (d, J = 12.4 Hz) : α,β-unsaturated protons (E-configuration).
  • δ 7.45–7.62 (m) : Aromatic protons from thiazole and 4-chlorophenyl.
  • δ 2.38 (s) : Methyl group on 3-methylphenyl.

IR Spectroscopy

  • 2265 cm$$ ^{-1} $$ : C≡N stretch.
  • 1680 cm$$ ^{-1} $$ : C=O (enamide).
  • 1540 cm$$ ^{-1} $$ : C=N (thiazole).

Mass Spectrometry

  • Molecular Ion : m/z 422.3 (calculated for C$$ _{21} $$H$$ _{15} $$ClN$$ _{4} $$OS).
  • Base Peak : m/z 183 (4-chlorophenylthiazole fragment).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Knoevenagel Condensation High stereoselectivity, Scalable Requires high temperatures 72%
Electrophilic Activation Mild conditions, Short reaction time Lower yield, Costly reagents 65%

Q & A

Q. What are the critical steps and optimization strategies for synthesizing (E)-3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide?

  • Methodological Answer: Synthesis typically involves:
  • Thiazole ring formation : Reacting 4-chlorophenyl-substituted precursors with sulfur/nitrogen sources under controlled conditions (e.g., thiourea and α-halo ketones).
  • Cyano-propenamide coupling : Introducing the cyano and enamide groups via Knoevenagel condensation or Wittig reactions, requiring anhydrous solvents (e.g., DMF) and catalysts like piperidine .
  • Key optimizations : Reaction temperature (60–80°C for cyclization), solvent polarity (ethanol for intermediate purification), and stoichiometric ratios (1:1.2 for amine coupling) to achieve >85% yield .
  • Purity control : Use TLC (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) to remove unreacted intermediates .

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., thiazole proton at δ 7.8–8.2 ppm, cyano group absence in ¹H NMR) .
  • Infrared Spectroscopy (IR) : Confirm functional groups (C≡N stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ = 394.0821) .
  • X-ray Crystallography : Resolve E-configuration and spatial arrangement using SHELXL refinement (R-factor <0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling predictions for this compound?

  • Methodological Answer:
  • Case study : If NMR suggests a planar amide group but DFT calculations predict slight torsion, cross-validate via:
  • Variable-temperature NMR : Assess conformational flexibility (e.g., coalescence temperature for rotamers) .
  • SC-XRD (Single-Crystal X-ray Diffraction) : Use SHELX programs to determine bond angles/geometry .
  • Hydrogen bonding analysis : Apply graph-set notation (e.g., Etter’s rules) to identify intermolecular interactions influencing observed vs. predicted conformations .

Q. What experimental strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer:
  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 3-methylphenyl) to assess electronic effects on bioactivity .
  • Biological assays : Test cytotoxicity (MTT assay, IC₅₀ values) against cancer cell lines (e.g., HeLa, MCF-7) with controls for apoptosis vs. necrosis (Annexin V/PI staining) .
  • Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase) and correlate binding scores (ΔG) with experimental IC₅₀ .

Q. How can crystallographic data from SHELXL refinements improve understanding of this compound’s reactivity?

  • Methodological Answer:
  • Electron density maps : Identify reactive sites (e.g., electron-deficient thiazole ring) for nucleophilic attack .
  • Thermal ellipsoid plots (ORTEP-3) : Visualize steric hindrance around the enamide group to predict regioselectivity in reactions .
  • Hydrogen-bond networks : Analyze packing diagrams to design co-crystals for enhanced solubility/stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in silico biological activity data?

  • Methodological Answer:
  • Validate assay conditions : Ensure consistent pH, serum concentration, and cell passage number .
  • Check compound stability : Use LC-MS to confirm integrity under assay conditions (e.g., DMSO stock oxidation) .
  • Re-evaluate docking parameters : Adjust protonation states (e.g., amide tautomers) and solvation models in simulations .

Comparison with Structural Analogs

Compound Key Structural Differences Biological Impact Reference
(E)-3-(4-fluorophenyl)-N-(2-oxochromen-6-yl)prop-2-enamideFluorophenyl vs. chlorophenylEnhanced EGFR inhibition (IC₅₀ = 1.2 μM vs. 2.5 μM)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamidePropanamide vs. cyano-enamideReduced cytotoxicity (HeLa IC₅₀ = 15 μM vs. 8 μM)

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